tert-Butyl 4-(3-isopropylureido)piperidine 1-carboxylate
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Description
Scientific Research Applications
Enantiopure Derivatives Synthesis
Research by Marin et al. (2004) illustrates the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, highlighting the versatility of piperidine derivatives in synthesizing compounds with potential biological activity (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).
Anticancer Drug Intermediates
The work by Zhang et al. (2018) on tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate outlines its importance as an intermediate for small molecule anticancer drugs, demonstrating the critical role of such intermediates in drug development (Zhang, Ye, Xu, & Xu, 2018).
Biologically Active Compounds
Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds like crizotinib, showcasing the application of piperidine derivatives in the synthesis of biologically significant molecules (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Vandetanib Key Intermediate
Research by Wang et al. (2015) on tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate highlights its role as the key intermediate of Vandetanib, an anti-cancer drug, illustrating the crucial function of such intermediates in pharmaceutical synthesis (Wang, Wang, Tang, & Xu, 2015).
MAP Kinase Inhibitor Synthesis
Chung et al. (2006) developed a novel six-step synthesis for a p38 MAP kinase inhibitor potentially useful for treating rheumatoid arthritis and psoriasis, involving a piperidine derivative as a key intermediate, demonstrating the application of piperidine derivatives in therapeutic agent synthesis (Chung, Cvetovich, McLaughlin, Amato, Tsay, Jensen, Weissman, & Zewge, 2006).
Properties
IUPAC Name |
tert-butyl 4-(propan-2-ylcarbamoylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-10(2)15-12(18)16-11-6-8-17(9-7-11)13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXRDSIRQNJAPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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